An In-depth Technical Guide to 2-[(2-Furylmethyl)sulfonyl]acetonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 2-[(2-Furylmethyl)sulfonyl]acetonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-[(2-Furylmethyl)sulfonyl]acetonitrile, a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical architecture, reactivity, a detailed synthetic protocol, and its prospective applications for researchers, scientists, and drug development professionals.
Molecular Architecture and Physicochemical Properties
2-[(2-Furylmethyl)sulfonyl]acetonitrile (CAS No: 175202-36-5) is a unique molecule that marries the electron-rich furan moiety with the strongly electron-withdrawing sulfonyl and nitrile groups.[1][2] This distinct electronic arrangement is the cornerstone of its chemical behavior and utility in synthesis.
Table 1: Physicochemical Properties of 2-[(2-Furylmethyl)sulfonyl]acetonitrile
| Property | Value | Source |
| IUPAC Name | 2-[(2-Furylmethyl)sulfonyl]acetonitrile | |
| Molecular Formula | C₇H₇NO₃S | [2] |
| Molecular Weight | 185.2 g/mol | [2] |
| Canonical SMILES | C1=COC(=C1)CS(=O)(=O)CC#N | |
| InChI Key | MNEHJAOIEAQEIR-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 185.014865 Da (Calculated) | [2] |
The key structural features that dictate the reactivity of this compound are:
-
The Furan Ring: An aromatic heterocycle that can participate in various electrophilic substitution and cycloaddition reactions.[1] The furan moiety is a common scaffold in a multitude of biologically active compounds.[3][4][5]
-
The Sulfonyl Group (SO₂): A powerful electron-withdrawing group that significantly influences the acidity of the adjacent methylene protons.[1][2] Sulfones are integral components of numerous pharmaceuticals.[6]
-
The Acetonitrile Moiety (-CH₂CN): The nitrile group is also electron-withdrawing and provides a handle for further chemical transformations.[1] The methylene protons alpha to both the sulfonyl and nitrile groups are highly activated.
This confluence of functional groups makes 2-[(2-Furylmethyl)sulfonyl]acetonitrile a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and agrochemicals.[1][2]
Chemical Reactivity: The Activated Methylene Bridge
The most significant aspect of 2-[(2-Furylmethyl)sulfonyl]acetonitrile's reactivity is the enhanced acidity of the α-methylene protons (the CH₂ group between the sulfonyl and nitrile groups). The potent electron-withdrawing nature of both the sulfonyl and nitrile groups inductively pulls electron density away from this methylene bridge, making the protons susceptible to abstraction by a base.[1][2]
The resulting carbanion is stabilized by resonance, with the negative charge delocalizing onto the oxygen atoms of the sulfonyl group. This stabilization facilitates the formation of the carbanion, making it a readily accessible and useful nucleophile in a variety of carbon-carbon bond-forming reactions. This inherent reactivity allows for its use in alkylations, aldol-type condensations, and Michael additions, providing a pathway to a diverse array of more complex molecules.
Synthesis of 2-[(2-Furylmethyl)sulfonyl]acetonitrile: A Detailed Experimental Protocol
Step 1: Synthesis of the Sulfide Precursor, 2-{[(2-Furylmethyl)thio]acetonitrile}
Rationale: This step involves a standard S-alkylation reaction where the nucleophilic thiol displaces a halide. The use of a strong base like sodium hydride ensures complete deprotonation of the thiol for an efficient reaction.
Materials:
-
Furfuryl mercaptan
-
Chloroacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of furfuryl mercaptan (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add chloroacetonitrile (1.05 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-{[(2-furylmethyl)thio]acetonitrile}.
Step 2: Oxidation to 2-[(2-Furylmethyl)sulfonyl]acetonitrile
Rationale: The oxidation of the sulfide to the sulfone is a critical step. The use of hydrogen peroxide in glacial acetic acid is an environmentally benign and effective method.[9] The acetic acid acts as both a solvent and a catalyst.
Materials:
-
2-{[(2-Furylmethyl)thio]acetonitrile}
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-{[(2-furylmethyl)thio]acetonitrile} (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add 30% hydrogen peroxide (2.5-3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-[(2-Furylmethyl)sulfonyl]acetonitrile.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Spectroscopic Characterization
Accurate characterization of the synthesized 2-[(2-Furylmethyl)sulfonyl]acetonitrile is essential. Below are the predicted spectral data based on the analysis of similar structures.[2]
Table 2: Predicted Spectroscopic Data for 2-[(2-Furylmethyl)sulfonyl]acetonitrile
| Spectroscopy | Functional Group/Proton | Predicted Shift/Absorption |
| ¹H NMR | Furan H-5 | 7.4-7.6 ppm |
| Furan H-3 | 6.4-6.6 ppm | |
| Furan H-4 | 6.3-6.5 ppm | |
| -CH₂-SO₂ | 4.5-5.0 ppm | |
| SO₂-CH₂-CN | 4.0-4.5 ppm | |
| ¹³C NMR | Furan C-2 | 145-150 ppm |
| Furan C-5 | 143-146 ppm | |
| Furan C-3 | 110-115 ppm | |
| Furan C-4 | 110-115 ppm | |
| -CH₂-SO₂ | 50-55 ppm | |
| SO₂-CH₂-CN | 45-50 ppm | |
| IR | Nitrile (C≡N) | 2240-2260 cm⁻¹ (sharp, medium) |
| Sulfonyl (S=O) asymmetric | 1300-1350 cm⁻¹ (strong) | |
| Sulfonyl (S=O) symmetric | 1120-1160 cm⁻¹ (strong) | |
| Furan Ring C-H | >3000 cm⁻¹ | |
| Aliphatic C-H | <3000 cm⁻¹ | |
| HRMS | [M+H]⁺ | 186.02269 m/z |
| [M+Na]⁺ | 208.00463 m/z |
Applications in Drug Development and Medicinal Chemistry
The structural motifs present in 2-[(2-Furylmethyl)sulfonyl]acetonitrile are of significant interest in medicinal chemistry. Furan-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Similarly, the sulfonamide group is a well-established pharmacophore found in numerous approved drugs.[1]
While specific examples of drug candidates synthesized directly from 2-[(2-Furylmethyl)sulfonyl]acetonitrile are not extensively documented in publicly available literature, its potential as a scaffold is clear. The activated methylene group allows for the facile introduction of various substituents, enabling the generation of diverse chemical libraries for high-throughput screening.
The furan ring can act as a bioisostere for a phenyl group, offering modulated steric and electronic properties that can enhance drug-receptor interactions and improve metabolic stability.[3] The sulfonyl group can participate in hydrogen bonding with biological targets, a key interaction for many enzyme inhibitors.
Conclusion
2-[(2-Furylmethyl)sulfonyl]acetonitrile is a highly functionalized and reactive building block with considerable potential for the synthesis of complex heterocyclic systems. Its unique electronic structure, arising from the combination of a furan ring with sulfonyl and nitrile functionalities, makes it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. The detailed synthetic protocol and discussion of its reactivity provided in this guide are intended to empower researchers to explore the full potential of this versatile molecule in their synthetic endeavors.
References
-
A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (n.d.). Retrieved February 22, 2024, from [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). Molecules, 24(18), 3394. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2012). International Journal of Organic Chemistry, 2(3), 238-241. [Link]
-
2-[(2-Furylmethyl)sulfonyl]acetonitrile. PubChem. (n.d.). Retrieved February 22, 2024, from [Link]
-
The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2023). Molecules, 28(6), 2533. [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(6). [Link]
-
Synthesis and Biological Activity of Furan Derivatives. (2011). International Journal of Pharmaceutical Sciences and Research, 2(4), 813. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-[(2-Furylmethyl)sulfonyl]acetonitrile|RUO [benchchem.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ijabbr.com [ijabbr.com]
- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity | MDPI [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. mdpi.com [mdpi.com]
- 9. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 11. Sulfone synthesis by oxidation [organic-chemistry.org]
